

Application Note: Synthesis of 3-(Methylamino)pyridazine-4-carbonitrile

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **3-(Methylamino)pyridazine-4-carbonitrile** is a substituted pyridazine derivative. The pyridazine scaffold is a significant heterocyclic motif found in numerous biologically active compounds and is of considerable interest in medicinal chemistry and materials science. This document outlines a proposed synthetic protocol for **3-(Methylamino)pyridazine-4-carbonitrile**, based on established chemical principles, specifically the nucleophilic aromatic substitution (SNAr) reaction. The procedure is designed for laboratory-scale synthesis and provides a framework for researchers in drug discovery and chemical synthesis.

The proposed pathway involves the reaction of a commercially available precursor, 3-chloropyridazine-4-carbonitrile, with methylamine. The pyridazine ring is inherently electron-deficient, and its reactivity towards nucleophiles is further enhanced by the presence of the electron-withdrawing nitrile group at the 4-position. This activation facilitates the displacement of the chloride leaving group at the 3-position by the methylamine nucleophile.[1][2]

Proposed Synthetic Pathway

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Reaction Scheme:



3-chloropyridazine-4-carbonitrile + Methylamine --> **3-(Methylamino)pyridazine-4-carbonitrile** + HCl

Quantitative Data Summary

The following table outlines the reactants, reagents, and the expected product for the proposed synthesis. Molar equivalents and expected yield are based on analogous SNAr reactions on similar heterocyclic systems.[2][3]

Compound Name	Role	Mol. Weight (g/mol)	Molar Equivalents	Expected Yield (%)	Expected Appearance
3- chloropyridazi ne-4- carbonitrile	Substrate	139.54	1.0	N/A	Off-white solid
Methylamine (40% in H ₂ O or 2M in THF)	Nucleophile	31.06	1.5 - 2.0	N/A	Solution
Triethylamine (Et ₃ N)	Base	101.19	2.0	N/A	Colorless liquid
Tetrahydrofur an (THF)	Solvent	72.11	N/A	N/A	Colorless liquid
3- (Methylamino)pyridazine-4- carbonitrile	Product	134.14	1.0	70 - 90	Solid

Detailed Experimental Protocol

This protocol is adapted from procedures for similar nucleophilic aromatic substitutions on activated chloro-heterocycles.[3]

Materials and Reagents:



- 3-chloropyridazine-4-carbonitrile (CAS 1445-56-3)[4][5]
- Methylamine solution (e.g., 2.0 M in THF or 40 wt. % in H₂O)
- Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
- Anhydrous Tetrahydrofuran (THF) or another suitable polar aprotic solvent (e.g., DMF, Dioxane)
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Round-bottom flask, condenser, magnetic stirrer, heating mantle, and standard laboratory glassware

Procedure:

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloropyridazine-4-carbonitrile (1.0 eq).
- Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration relative to the substrate)
 to dissolve the starting material.
- Addition of Base: Add triethylamine (2.0 eq) to the solution.
- Nucleophile Addition: Slowly add the methylamine solution (1.5 2.0 eq) to the stirred mixture at room temperature.
- Reaction Heating: Heat the reaction mixture to 60-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
- Work-up:



- Once the reaction is complete, cool the mixture to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Re-dissolve the residue in ethyl acetate (EtOAc).
- Wash the organic layer with water (2x) and then with brine (1x).
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3(Methylamino)pyridazine-4-carbonitrile.
- Characterization: Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm its identity and purity.

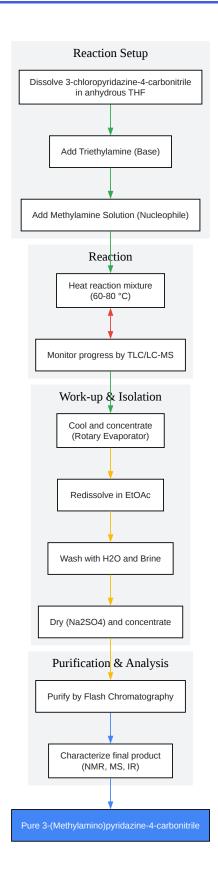
Safety Precautions:

- Perform all operations in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Methylamine is a toxic and flammable substance; handle with care.
- 3-chloropyridazine-4-carbonitrile is an irritant; avoid inhalation and contact with skin and eyes.

Visualized Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the synthesis.





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Caption: Experimental workflow for the synthesis of **3-(Methylamino)pyridazine-4-** carbonitrile.

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